2-(2-Bromo-4-chlorophenoxy)thiazole
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Overview
Description
2-(2-Bromo-4-chlorophenoxy)thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a 2-bromo-4-chlorophenoxy group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules
Preparation Methods
The synthesis of 2-(2-Bromo-4-chlorophenoxy)thiazole typically involves the reaction of 2-bromo-4-chlorophenol with thiazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-Bromo-4-chlorophenoxy)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromo-4-chlorophenoxy)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to various biological effects .
Comparison with Similar Compounds
2-(2-Bromo-4-chlorophenoxy)thiazole can be compared with other thiazole derivatives such as:
2-(2-Chlorophenoxy)thiazole: Lacks the bromine atom, which may reduce its reactivity.
2-(2-Bromo-4-methylphenoxy)thiazole: The presence of a methyl group instead of chlorine can alter its biological activity.
2-(2-Bromo-4-fluorophenoxy)thiazole: The fluorine atom can significantly change its chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H5BrClNOS |
---|---|
Molecular Weight |
290.56 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-1,3-thiazole |
InChI |
InChI=1S/C9H5BrClNOS/c10-7-5-6(11)1-2-8(7)13-9-12-3-4-14-9/h1-5H |
InChI Key |
UVZZTTRCZFLHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OC2=NC=CS2 |
Origin of Product |
United States |
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